(2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride
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Overview
Description
(2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride is an organic compound with the molecular formula C4H12ClNO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride typically involves the reaction of a suitable precursor with trifluoroacetic acid and methylamine. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (2R)-1,1,1-trifluoro-2-propanol.
Reaction with Methylamine: The precursor is reacted with methylamine under controlled conditions to introduce the methylamino group.
Formation of Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Synthesis: Large-scale synthesis using industrial reactors.
Purification: Purification steps such as crystallization or distillation to obtain the desired product in high purity.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoro and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetone derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
Chemistry
In chemistry, (2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique trifluoro and methylamino groups make it valuable for creating compounds with specific chemical properties.
Biology
In biological research, this compound is studied for its potential effects on biological systems. It may be used in the development of new pharmaceuticals or as a tool for studying biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for drugs targeting specific medical conditions.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which (2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoro and methylamino groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
(2R)-1,1,1-trifluoro-2-propanol: A precursor in the synthesis of (2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride.
(2R)-1-(methylamino)propan-2-ol: A related compound without the trifluoro group.
(2R)-1,1,1-trifluoro-3-(ethylamino)propan-2-ol: A similar compound with an ethylamino group instead of a methylamino group.
Uniqueness
The presence of both trifluoro and methylamino groups in this compound makes it unique compared to other similar compounds. These groups confer distinct chemical properties, such as increased lipophilicity and specific reactivity, which are valuable in various applications.
Properties
CAS No. |
2763741-52-0 |
---|---|
Molecular Formula |
C4H9ClF3NO |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
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